molecular formula C16H15Cl2NO3 B3839962 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide

2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide

Cat. No.: B3839962
M. Wt: 340.2 g/mol
InChI Key: VGKZAKYHPOTBFP-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is a chemical compound characterized by its unique structure, which includes two chlorophenyl groups, a hydroxy group, and a hydroxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while nucleophilic substitution of the chlorophenyl groups can produce a wide range of substituted derivatives .

Scientific Research Applications

2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is unique due to its combination of hydroxy and hydroxyethyl groups, which confer specific reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for research and development .

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-13-5-1-11(2-6-13)16(22,15(21)19-9-10-20)12-3-7-14(18)8-4-12/h1-8,20,22H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZAKYHPOTBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NCCO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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